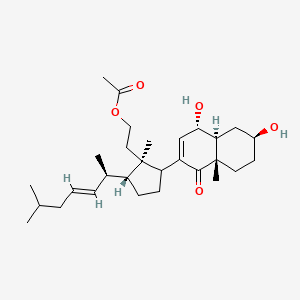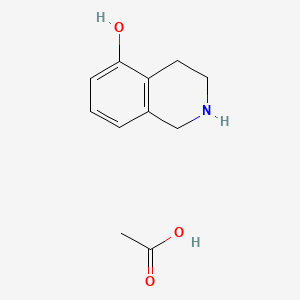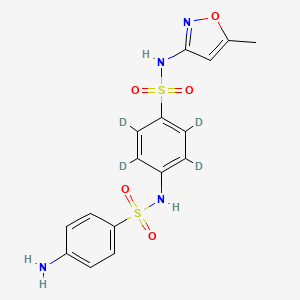
N-(4-氨基苯磺酰基)磺胺甲噁唑-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated analog of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for more precise analytical studies, especially in mass spectrometry.
科学研究应用
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the analysis of sulfonamide compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfonamide drugs.
Industry: Applied in the development of new analytical methods and quality control processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves several steps:
Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and sulfamethoxazole.
Deuteration: The deuterium atoms are introduced into the sulfamethoxazole moiety. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Coupling Reaction: The deuterated sulfamethoxazole is then coupled with 4-aminobenzenesulfonamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.
Automated Synthesis: Employing automated synthesis machines to ensure consistency and purity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
作用机制
The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes involved in the folic acid synthesis pathway, similar to other sulfonamide antibiotics.
Molecular Pathways: The compound interferes with the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth.
相似化合物的比较
Similar Compounds
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: The non-deuterated analog.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar properties.
Uniqueness
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications.
属性
IUPAC Name |
4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBBWWPWOJYFE-DOGSKSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

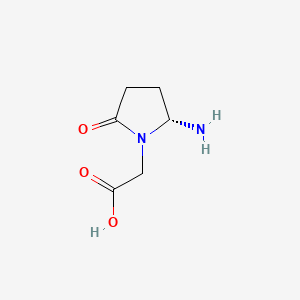
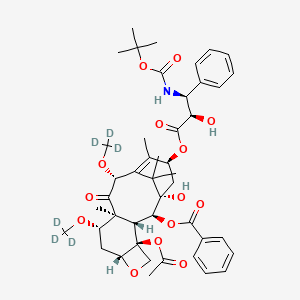
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
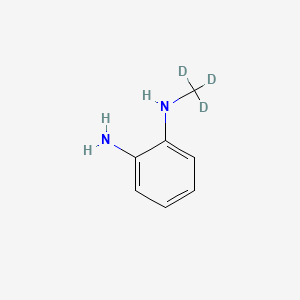
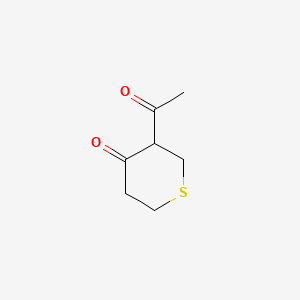
![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)


